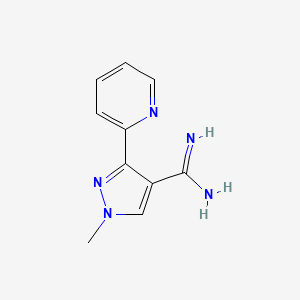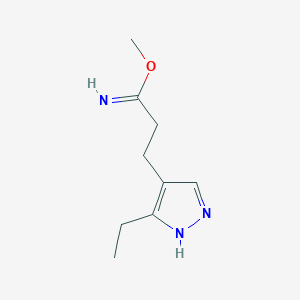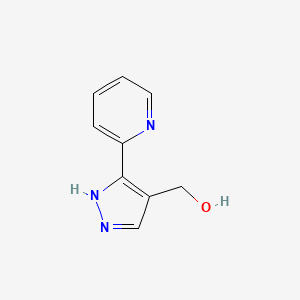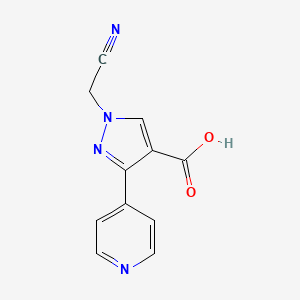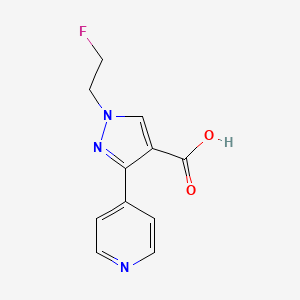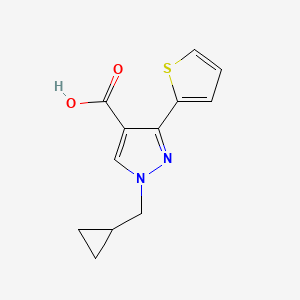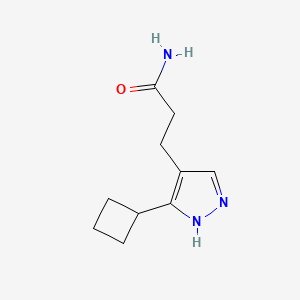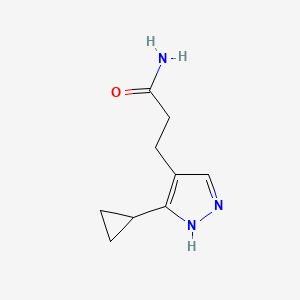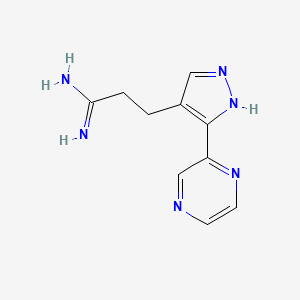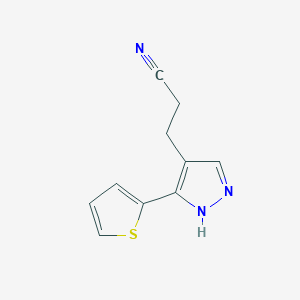
2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid
Übersicht
Beschreibung
2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid (CPCA) is an organic compound with the molecular formula C7H7ClO2S. It is an important intermediate in the synthesis of organic compounds and is widely used in the pharmaceutical and chemical industries. CPCA is also known as 2-chlorothiophene-3-carboxylic acid, 2-chloro-3-thiophenecarboxylic acid, and 2-chlorothiophene-3-carboxylic acid. CPCA is a colorless solid with a melting point of 97-99°C and a boiling point of 211°C.
Wissenschaftliche Forschungsanwendungen
I will now provide a comprehensive analysis of the scientific research applications of “2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid”, focusing on various unique applications. Each application will be detailed in a separate section with a clear and descriptive heading.
Antimicrobial Agents
Thiophene derivatives have been studied for their antimicrobial properties. For instance, certain thiophene compounds have shown inhibitory effects against various organisms, including B. subtilis , E. coli , P. vulgaris , and S. aureus . It is plausible that “2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid” could be synthesized into derivatives that serve as potent antimicrobial agents.
Anticancer Agents
Some thiophenes are used as raw materials in the synthesis of anticancer agents . The chloro and alkyl groups present in “2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid” may contribute to the development of novel anticancer compounds through various synthetic pathways.
Anti-Atherosclerotic Agents
Thiophenes are also used in the synthesis of anti-atherosclerotic agents . The specific structure of “2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid” might be utilized in creating new molecules that can help in treating atherosclerosis.
Metal Complexing Agents
Thiophenes can act as metal complexing agents . The unique structure of “2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid” could be explored for its potential to bind with metal ions, which can be useful in various chemical processes including catalysis.
Ophthalmic Applications
Thiophene derivatives like suprofen, derived from thiophene carboxylic acids, are active ingredients in eye drops . Research could explore whether “2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid” has potential applications in ophthalmology.
Synthesis of Heterocyclic Compounds
Thiophenes are key intermediates in synthesizing various heterocyclic compounds . The compound could be used to create diverse heterocyclic structures with potential pharmaceutical applications.
Insecticides Development
The structural flexibility of thiophenes allows for their use in developing insecticides . The specific substituents on “2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid” might offer new avenues for creating effective insecticidal formulations.
Catalysis
Thiophenes have been implicated in catalytic processes . The particular substituents on “2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid” may enhance catalytic turnover in certain reactions, which could be valuable in industrial chemistry.
Eigenschaften
IUPAC Name |
2-chloro-5-propan-2-ylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-4(2)6-3-5(8(10)11)7(9)12-6/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZRRUXGWBZBNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



